molecular formula C7H6ClF4N B6190737 2,3,5,6-tetrafluoro-4-methylaniline hydrochloride CAS No. 2639440-83-6

2,3,5,6-tetrafluoro-4-methylaniline hydrochloride

Cat. No.: B6190737
CAS No.: 2639440-83-6
M. Wt: 215.6
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Description

2,3,5,6-tetrafluoro-4-methylaniline hydrochloride is a chemical compound with the molecular formula C7H6ClF4N. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with fluorine atoms and a methyl group. This compound is often used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,6-tetrafluoro-4-methylaniline hydrochloride typically involves the fluorination of 4-methylaniline. One common method is the direct fluorination of 4-methylaniline using a fluorinating agent such as elemental fluorine or a fluorine-containing compound under controlled conditions. The reaction is usually carried out in a solvent like acetonitrile or dichloromethane at low temperatures to prevent over-fluorination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process that includes the nitration of toluene, reduction to 4-methylaniline, and subsequent fluorination. The final product is then converted to its hydrochloride salt by treatment with hydrochloric acid .

Chemical Reactions Analysis

Types of Reactions

2,3,5,6-tetrafluoro-4-methylaniline hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro or nitroso derivatives, while reduction will produce the corresponding amine .

Scientific Research Applications

2,3,5,6-tetrafluoro-4-methylaniline hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,5,6-tetrafluoro-4-methylaniline hydrochloride depends on its specific application. In chemical reactions, the fluorine atoms on the benzene ring can influence the reactivity and selectivity of the compound. The electron-withdrawing nature of fluorine can stabilize negative charges and enhance the nucleophilicity of the compound .

In biological systems, the fluorine atoms can increase the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological targets. The exact molecular targets and pathways involved will vary depending on the specific application and the structure of the compound .

Properties

CAS No.

2639440-83-6

Molecular Formula

C7H6ClF4N

Molecular Weight

215.6

Purity

95

Origin of Product

United States

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